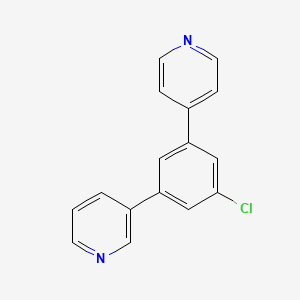

3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-5-pyridin-4-ylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2/c17-16-9-14(12-3-6-18-7-4-12)8-15(10-16)13-2-1-5-19-11-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMRTECXUWKZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CC=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 3 3 Chloro 5 Pyridin 4 Ylphenyl Pyridine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgairitilibrary.com For 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, the most logical disconnections are the two carbon-carbon single bonds linking the central phenyl ring to the two pyridine (B92270) moieties. This approach points toward a convergent synthesis involving the coupling of three key fragments.

Two primary retrosynthetic pathways can be envisioned, primarily differing in the sequence of the bond-forming steps:

Pathway A: Double Cross-Coupling Strategy. This approach involves a central, trifunctionalized phenyl ring precursor, such as a 1,3-dihalo-5-chlorobenzene, which undergoes two sequential or simultaneous cross-coupling reactions with appropriate pyridine-based coupling partners. For instance, a Suzuki-Miyaura coupling could involve reacting 1,3-dibromo-5-chlorobenzene with one equivalent of 4-pyridylboronic acid, followed by a second coupling with one equivalent of 3-pyridylboronic acid. The challenge in this route lies in achieving regioselectivity and avoiding statistical mixtures and homocoupling byproducts.

Both strategies rely heavily on the availability of suitably functionalized pyridine and phenyl building blocks.

Synthesis of Precursor Fragments for 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine

The successful synthesis of the target molecule is contingent upon the efficient preparation of its constituent building blocks. These include halogenated pyridines, which can act as electrophiles, or their organometallic derivatives (boronic acids, organozincs, etc.), which serve as nucleophiles in cross-coupling reactions.

Halogenated pyridines are crucial intermediates. The position of the halogen determines its role as a leaving group in cross-coupling reactions and influences the reactivity of the ring.

3-Bromopyridine: This precursor can be synthesized by the direct bromination of pyridine. One common method involves reacting pyridine with bromine in the presence of sulfuric acid at elevated temperatures (130-140 °C). patsnap.comgoogle.com Another approach describes the preparation of a pyridine hydrobromide perbromide in glacial acetic acid, which is then heated to induce bromination. acs.org While direct bromination can sometimes lead to mixtures of mono- and di-substituted products, purification can yield the desired 3-bromopyridine. acs.org

4-Halopyridines and Derivatives: 4-iodopyridine is a useful precursor for preparing 4-pyridylboronic acid. It can be synthesized from 4-aminopyridine via a diazotization-Sandmeyer reaction at low temperatures. tandfonline.com The resulting 4-iodopyridine can then be converted to the more stable 4-pyridylboronic acid pinacol ester. tandfonline.com Alternatively, 4-pyridylboronic acid can be prepared from 4-bromopyridine through a lithium-halogen exchange at low temperature (-78 °C) using n-butyllithium, followed by quenching with trimethyl borate and subsequent hydrolysis. chemicalbook.comchemicalbook.com

The central phenyl core requires substitution at the 1, 3, and 5 positions. A common and versatile precursor for the strategies outlined above is 1,3-dibromo-5-chlorobenzene . The synthesis of such polysubstituted phenyl rings often starts from commercially available anilines or phenols, utilizing well-established electrophilic aromatic substitution reactions.

A plausible synthesis for 1,3-dibromo-5-chlorobenzene could start from 3,5-dibromoaniline. The amino group can be replaced with a chlorine atom via a Sandmeyer reaction. This involves diazotization of the aniline with sodium nitrite in the presence of a strong acid (like HCl), followed by treatment with a copper(I) chloride solution to introduce the chlorine atom. Careful control of reaction conditions is necessary to achieve high yields and purity.

Catalytic Cross-Coupling Approaches for Diarylpyridine Formation

The construction of the C-C bonds between the aromatic rings is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used tools for this purpose due to their high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is arguably the most common method for synthesizing biaryl and heterobiaryl compounds. nih.gov The successful synthesis of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine via a sequential Suzuki coupling requires careful optimization of several parameters to ensure high yields and minimize side reactions. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Key parameters for optimization include:

Palladium Catalyst: A variety of Pd(0) and Pd(II) precursors can be used, such as Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging couplings, particularly those involving less reactive aryl chlorides or heteroaryl substrates, highly active palladacycle pre-catalysts have shown considerable promise. thieme-connect.com

Ligand: The choice of phosphine (B1218219) ligand is critical. The strong coordination of pyridine products to the palladium center can inhibit catalytic activity. mdpi.com Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos (L7), have proven effective in couplings involving aminopyridines and other heteroaryl systems, preventing catalyst deactivation and promoting efficient reaction turnover. nih.gov

Base: An appropriate base is required to facilitate the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield. nih.govresearchgate.net

Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water is frequently used.

An illustrative table for the optimization of a model Suzuki-Miyaura coupling reaction is presented below.

| Entry | Palladium Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Low |

| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 110 | Moderate |

| 3 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | High |

| 4 | Pd(OAc)₂ (2) | PCy₃ | Cs₂CO₃ | DMF | 100 | High |

| 5 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | Moderate-High |

Data in the table is illustrative and based on typical conditions for diarylpyridine synthesis. researchgate.netacs.orgresearchgate.net

While the Suzuki-Miyaura coupling is highly versatile, other cross-coupling reactions offer alternative routes that may be advantageous under certain circumstances.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org Organozinc compounds are generally more reactive than their organoboron counterparts, which can allow for couplings to occur under milder conditions or with less reactive electrophiles like aryl chlorides. nih.gov The Negishi reaction has a broad scope and is noted for its high functional group tolerance. wikipedia.orgacs.org

Hiyama Coupling: The Hiyama coupling utilizes organosilanes as the nucleophilic partner. wikipedia.org A key advantage of organosilanes is their low toxicity and high stability. organic-chemistry.org However, the C-Si bond is relatively inert and requires activation, typically with a fluoride source (e.g., TBAF) or a base, to form a more reactive pentacoordinate silicate intermediate. wikipedia.orgorganic-chemistry.org Recent developments have led to fluoride-free protocols, expanding the reaction's utility, especially when fluoride-sensitive functional groups are present in the substrates. rsc.orgnih.gov

Stille Coupling: The Stille reaction couples an organic halide with an organotin (stannane) reagent. wikipedia.org Its primary advantages are the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. libretexts.org The reaction has been successfully used to prepare various functionalized bipyridines and terpyridines. mdpi.comacs.org However, the major drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, which limits its application, particularly in pharmaceutical synthesis. mdpi.comwikipedia.org

Each of these methods provides a viable, albeit different, strategic approach to the C-C bond formations required for the synthesis of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, with the choice often depending on substrate availability, functional group tolerance, and toxicity concerns.

Addressing Regioselectivity and Stereoselectivity in Cross-Coupling Reactions

The synthesis of unsymmetrically substituted bi- and teraryls, such as 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, via cross-coupling reactions necessitates precise control over both regioselectivity and stereoselectivity.

Regioselectivity:

When using starting materials with multiple reactive sites, such as polychlorinated aromatics, directing the coupling to a specific position is a significant challenge. The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalo-substituted N-heteroarenes is often influenced by the electronic and steric environment of the halogen atoms. Conventionally, halides adjacent to the nitrogen atom (e.g., C2 position) are more reactive. nsf.gov However, strategic selection of ligands and reaction conditions can override this inherent reactivity.

For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyridines, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote cross-coupling at the C4 position with high selectivity. nsf.gov This ligand-controlled approach allows for the formation of C4-C(sp²) and C4-C(sp³) bonds using various organoboron, -zinc, and -magnesium reagents. nsf.gov Similarly, in 2,4-dichloropyrimidines, the Suzuki cross-coupling reaction shows a preference for the C4-position due to the favored oxidative addition of palladium to the C4-chlorine bond. mdpi.com

The choice of catalyst and conditions can be tailored to achieve the desired mono- or bis-arylation product with high regioselectivity. researchgate.net A study on 2,6-dichloropyridines demonstrated that a chemoselective transformation mediated by FcPPh₂/Pd₂(dba)₃ can predictably and selectively convert the starting material to a monoalkylated product. acs.orgsemanticscholar.org A simple guide for predicting the order and site of coupling in polyhaloheteroaromatics has also been proposed, which can be invaluable in planning a synthetic route. acs.org

Interactive Data Table: Regioselectivity in Cross-Coupling of Dihalo-N-Heteroarenes

| Substrate | Catalyst/Ligand | Major Coupling Position | Key Finding | Reference |

| 2,4-Dichloropyridine | Pd-NHC (sterically hindered) | C4 | Ligand bulkiness dictates selectivity, overriding electronic preference for C2. | nsf.gov |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | C4 | Intrinsic electronic preference for oxidative addition at the C4-Cl bond. | mdpi.com |

| 2,6-Dichloropyridine | FcPPh₂/Pd₂(dba)₃ | C6 (monoalkylation) | Chemoselective mono-functionalization is achievable with specific catalyst systems. | acs.orgsemanticscholar.org |

| 1,4-Dibromo-2-nitrobenzene | Phosphine-free Pd catalyst | C4 (ortho to nitro) | Electronic effects of substituents guide the regioselectivity of the coupling. | researchgate.net |

Stereoselectivity:

The central phenyl ring in 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is connected to two different pyridine rings, creating a biaryl-like structure. If steric hindrance around the newly formed C-C bonds is significant, it can lead to hindered rotation and the possibility of atropisomerism (axial chirality). The development of asymmetric cross-coupling reactions is crucial for controlling the stereochemical outcome in such cases. nih.gov

Asymmetric Suzuki-Miyaura coupling has emerged as a powerful tool for the synthesis of enantioenriched, axially chiral biaryls. nih.govresearchgate.net The key to achieving high enantioselectivity lies in the use of chiral ligands that can effectively transfer stereochemical information during the catalytic cycle. acs.org Seminal examples of enantioselective Suzuki-Miyaura reactions have paved the way for the development of new chiral ligands that can expand the scope of this transformation. nih.gov

Recent advancements include the development of dynamic kinetic atroposelective Suzuki-Miyaura cross-coupling reactions using biarylhemiboronic esters, which have shown high enantioselectivity and broad substrate scope. nih.gov The stereochemical outcome of these reactions is often determined during the transmetalation or reductive elimination steps of the catalytic cycle. nih.govnih.gov

Alternative Synthetic Routes to 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine and its Core Structure

Beyond the direct coupling of pre-existing aromatic rings, strategies that construct one or more of the pyridine rings during the synthesis offer alternative and powerful approaches to the target diarylpyridine core structure.

Pyridine Ring Formation Strategies (e.g., Hantzsch, Multi-component Reactions, Cycloadditions)

Constructing the pyridine ring de novo provides flexibility in introducing the desired substitution pattern.

Hantzsch Pyridine Synthesis : This classic multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.comambeed.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org This method is highly versatile for preparing substituted pyridines. beilstein-journals.org While the traditional Hantzsch synthesis produces symmetrically substituted pyridines, modifications allow for the synthesis of non-symmetrical products. taylorfrancis.com

Multi-component Reactions (MCRs) : MCRs are highly efficient, atom-economical processes that combine three or more reactants in a single step to form a complex product. bohrium.comresearchgate.net They are considered a green chemistry approach due to reduced reaction times, energy consumption, and waste production. researchgate.netnih.gov Various MCRs have been developed for pyridine synthesis, often categorized as three- or four-component reactions, which can be performed under metal-free or metal-catalyzed conditions. bohrium.com These reactions offer a versatile pathway to a wide array of substituted pyridine derivatives. taylorfrancis.comresearchgate.net

Cycloaddition Reactions : Cycloaddition reactions provide a powerful method for the simultaneous formation of multiple bonds in a single step to construct the pyridine ring. nih.govacs.org

[2+2+2] Cycloadditions : Transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a fascinating tool for the de novo construction of pyridine rings. nih.govacs.org This method allows for control over the substitution pattern and can even be rendered asymmetric to produce chiral pyridines. nih.gov

Diels-Alder Reactions : Inverse-electron-demand Diels-Alder reactions are a favored method for pyridine ring construction. baranlab.org This approach typically involves the reaction of an electron-poor azadiene (like a 1,2,4-triazine) with an electron-rich dienophile. The initial cycloadduct often extrudes a small stable molecule (e.g., N₂) to form a dihydropyridine, which then aromatizes to the pyridine product. baranlab.orgacsgcipr.org

Interactive Data Table: Comparison of Pyridine Ring Formation Strategies

| Synthetic Strategy | Reactants | Key Features | Reference |

| Hantzsch Synthesis | Aldehyde, 2x β-keto ester, Ammonia | Forms a dihydropyridine intermediate; requires subsequent oxidation; versatile for substituted pyridines. | wikipedia.orgorganic-chemistry.org |

| Multi-component Reactions | 3 or 4 components (e.g., aldehydes, active methylenes, ammonia source) | High atom economy; environmentally friendly; efficient for creating molecular diversity. | bohrium.comnih.gov |

| [2+2+2] Cycloaddition | 2x Alkyne, 1x Nitrile | Transition-metal catalyzed; good control over substitution; can be made asymmetric. | nih.govacs.org |

| Diels-Alder Reaction | Azadiene, Dienophile | Often inverse-electron-demand; involves extrusion of a small molecule; useful for complex pyridines. | baranlab.orgacsgcipr.org |

Functional Group Interconversion Strategies for Chloro-Substituent

A common strategy involves the transformation of a nitro group. An aromatic nitro group is a meta-director in electrophilic aromatic substitution, which can be used to install other substituents in the desired relationship. Subsequently, the nitro group can be reduced to an amino group (–NH₂). youtube.com This transformation is typically achieved using reducing agents like tin and hydrochloric acid. youtube.com The resulting amino group, a powerful ortho-, para-director, can then be converted into a chloro substituent via the Sandmeyer reaction. This two-step process involves:

Diazotization : The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt (–N₂⁺).

Substitution : The diazonium group is an excellent leaving group and can be displaced by a chloride ion, typically using a copper(I) chloride catalyst.

Another approach could involve nucleophilic aromatic substitution (SNAr), where a different leaving group, such as a fluoride, is displaced by a chloride ion. Late-stage fluorination followed by SNAr with various nucleophiles has been demonstrated for multisubstituted pyridines. nih.gov

Advanced Purification and Isolation Protocols for Diarylpyridines

The purification of diarylpyridine products from complex reaction mixtures, particularly those synthesized via cross-coupling reactions, is a critical step to obtain the compound in high purity. Standard chromatographic and crystallization techniques are often employed, but may require optimization for these specific types of molecules.

Chromatographic Methods:

Column Chromatography : Silica gel column chromatography is the most common method for the purification of organic compounds. For diarylpyridines, a gradient elution system using a mixture of non-polar solvents (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone) is typically used to separate the product from starting materials, by-products, and catalyst residues.

Preparative High-Performance Liquid Chromatography (HPLC) : For difficult separations or to achieve very high purity, preparative HPLC is a powerful tool. Both normal-phase and reverse-phase systems can be utilized, depending on the polarity of the target compound and the impurities.

Crystallization:

Recrystallization is an effective method for purifying solid compounds. The selection of an appropriate solvent or solvent system is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For diarylpyridines, common solvents for recrystallization include alcohols (ethanol, isopropanol), esters (ethyl acetate), or mixtures with hydrocarbons (hexane, toluene).

Removal of Metal Catalyst Residues:

A significant challenge in purifying products from palladium-catalyzed cross-coupling reactions is the removal of residual palladium. These metal impurities can interfere with subsequent reactions or biological assays. Several methods can be employed to address this:

Scavenging Agents : Treatment of the crude product solution with functionalized silica gels, polymers, or activated carbon that can chelate and remove the metal catalyst.

Aqueous Washes : Washing the organic solution of the product with aqueous solutions of reagents like ammonium hydroxide (B78521) or sodium sulfide can help precipitate or extract metal impurities.

Filtration through Celite® or Silica Plugs : Passing the crude reaction mixture through a short plug of silica gel or Celite® can often remove a significant portion of the palladium catalyst before further purification.

The choice of purification strategy depends on the scale of the reaction, the nature of the impurities, and the required final purity of the 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine. A combination of these techniques is often necessary to achieve the desired outcome.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 3 Chloro 5 Pyridin 4 Ylphenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, a complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts can be achieved, providing invaluable insights into the molecular framework of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine.

Application of 1D NMR Techniques (¹H, ¹³C)

The ¹H NMR spectrum of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is anticipated to exhibit a series of distinct signals in the aromatic region, corresponding to the various protons on the two pyridine (B92270) rings and the central phenyl ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents, namely the chlorine atom and the pyridin-4-yl group on the phenyl ring, and the nitrogen atom within the pyridine rings. Protons on the pyridin-4-yl ring are expected to appear at lower field due to the electron-withdrawing nature of the nitrogen atom. Similarly, the protons on the 3-substituted pyridine ring will be influenced by both the nitrogen atom and the substituted phenyl group. The protons on the central phenyl ring will show characteristic splitting patterns and chemical shifts determined by the chloro and pyridin-4-yl substituents.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum would display distinct signals for each unique carbon atom. The carbons directly attached to the nitrogen atoms in the pyridine rings (C-2, C-6, and C-4') and the carbon bearing the chlorine atom (C-3') will be significantly deshielded and appear at lower field. The chemical shifts of the other aromatic carbons will also be influenced by the substituent effects, allowing for a complete assignment of the carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.90 (d) | 150.5 |

| H-4 | 7.90 (dd) | 135.0 |

| H-5 | 7.50 (m) | 124.0 |

| H-6 | 8.70 (d) | 149.0 |

| H-2' | 7.80 (t) | 128.0 |

| H-4' | 7.70 (t) | 130.0 |

| H-6' | 8.00 (t) | 126.0 |

| H-2'', H-6'' | 8.80 (d) | 151.0 |

| H-3'', H-5'' | 7.60 (d) | 122.0 |

| C-3 | - | 138.0 |

| C-1' | - | 140.0 |

| C-3' | - | 134.0 |

| C-5' | - | 139.0 |

| C-4'' | - | 145.0 |

Note: Predicted chemical shifts are illustrative and may vary based on solvent and experimental conditions. Coupling constants (J) are not included but would be crucial for definitive assignments.

Utilization of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the atoms within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons, specifically those that are two or three bonds apart (vicinal and geminal coupling). For 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, COSY would show correlations between the adjacent protons on each of the aromatic rings, allowing for the tracing of the spin systems within each ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly crucial for assigning quaternary (non-protonated) carbons by observing their long-range correlations with nearby protons. For instance, the quaternary carbons at the points of substitution and ring junctions would be assigned by their correlations with protons on the adjacent rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their bonding connectivity. For 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, NOESY could reveal through-space interactions between protons on the different aromatic rings. The presence and intensity of these cross-peaks would provide insights into the preferred conformation and the dihedral angle between the phenyl and pyridine rings in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which would in turn confirm its molecular formula (C₁₆H₁₀ClN₃).

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion would appear as two peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of roughly 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Electron ionization (EI) would likely induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Plausible fragmentation pathways would include the cleavage of the C-C bond between the phenyl and pyridine rings, leading to the formation of characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data for 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine

| m/z (predicted) | Ion Formula | Interpretation |

| 263/265 | [C₁₆H₁₀ClN₃]⁺ | Molecular ion (M⁺) and M+2 peak |

| 228 | [C₁₆H₁₀N₃]⁺ | Loss of Cl radical |

| 186 | [C₁₁H₈N₂]⁺ | Cleavage of the phenyl-pyridine bond |

| 152 | [C₁₀H₇Cl]⁺ | Chlorophenyl radical cation |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

X-ray Crystallography for Solid-State Molecular Architecture Determination

A key structural parameter that would be determined is the dihedral angle between the plane of the central phenyl ring and the planes of the two pyridine rings. This angle would reveal the extent of twisting in the molecule, which is influenced by steric hindrance between the adjacent rings. The crystal packing arrangement, including any intermolecular interactions such as π-π stacking or hydrogen bonding (if applicable with a co-crystallized solvent), would also be elucidated.

Table 3: Hypothetical Crystallographic Data for 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Dihedral Angle (Phenyl-Pyridin-3-yl) | 35.2° |

| Dihedral Angle (Phenyl-Pyridin-4-yl) | 40.8° |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. The spectra of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine would be characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule.

Key expected vibrational frequencies include:

C-H stretching vibrations of the aromatic rings, typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching vibrations within the aromatic rings, which would give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region.

In-plane and out-of-plane C-H bending vibrations , which are sensitive to the substitution pattern of the aromatic rings and appear in the fingerprint region (below 1400 cm⁻¹).

C-Cl stretching vibration , which is expected to appear as a strong band in the lower frequency region of the spectrum.

The combination of IR and Raman spectroscopy can be particularly powerful, as some vibrational modes may be more active in one technique than the other due to selection rules, providing a more complete vibrational analysis.

Table 4: Predicted Vibrational Frequencies for 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine

| Frequency (cm⁻¹) (Predicted) | Vibrational Mode | Technique |

| 3050-3100 | Aromatic C-H Stretch | IR, Raman |

| 1580-1610 | Aromatic C=C/C=N Stretch | IR, Raman |

| 1450-1500 | Aromatic C=C/C=N Stretch | IR, Raman |

| 1000-1200 | Aromatic C-H In-plane Bend | IR, Raman |

| 700-900 | Aromatic C-H Out-of-plane Bend | IR |

| 600-800 | C-Cl Stretch | IR, Raman |

By integrating the data from these complementary analytical techniques, a comprehensive and unambiguous structural elucidation of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine can be achieved.

Reactivity Profiles and Transformational Pathways of 3 3 Chloro 5 Pyridin 4 Ylphenyl Pyridine

Chemical Transformations of the Chloro-Substituent

The chloro group on the central phenyl ring is a key functional handle for a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the surrounding aromatic system.

The chlorine atom on the central phenyl ring of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. Generally, SNAr reactions on aryl halides are facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this molecule, the pyridine (B92270) rings act as electron-withdrawing groups, which can activate the chloro-substituent towards nucleophilic attack. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile adds to the carbon atom bearing the chlorine, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge can be delocalized onto the attached pyridine rings, which stabilizes the intermediate and facilitates the reaction. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. youtube.comyoutube.com Common nucleophiles used in such reactions include alkoxides, thiolates, and amines. wikipedia.org For instance, the reaction of 2,4,6-trinitrochlorobenzene with aqueous sodium hydroxide (B78521) proceeds readily at room temperature to yield the corresponding phenol. youtube.com While specific experimental data for 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is not widely published, analogous reactions on other activated chloropyridines demonstrate the feasibility of this transformation. For example, 2- and 4-chloropyridines undergo rapid substitution with sodium methoxide. youtube.com The reactivity of the 3-chloro isomer is generally lower unless activated by other substituents. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution on Related Chloro-Aromatic Compounds This table presents data from analogous compounds to illustrate the principles of the described reaction, as direct experimental data for 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is not readily available in the cited literature.

| Substrate | Nucleophile | Conditions | Product | Citation |

|---|---|---|---|---|

| 2-Chloropyridine | Sodium methoxide | Not specified | 2-Methoxypyridine | youtube.com |

| 4-Chloropyridine | Sodium methoxide | Not specified | 4-Methoxypyridine | youtube.com |

| 2,4,6-Trinitrochlorobenzene | Aqueous NaOH | Room Temperature | 2,4,6-Trinitrophenol | youtube.com |

| 3-Chloro-4-fluoronitrobenzene | N-acetylpiperazine | Pyridine, 120-125°C, 4 hr | 3-Chloro-4-(N-acetylpiperazinyl)nitrobenzene | researchgate.net |

The chloro-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgjst.go.jp This reaction is widely used for the synthesis of biaryl and heteroaryl compounds. researchgate.net While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst can facilitate the coupling of these less reactive substrates. libretexts.org For example, a highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids has been developed in an aqueous phase, demonstrating that even deactivated chloropyridines can undergo this transformation. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. uwindsor.cawikipedia.org It is a key method for synthesizing aryl amines. The reaction is tolerant of a wide range of functional groups. uwindsor.ca The choice of ligand on the palladium catalyst is crucial for achieving high yields, especially when using less reactive aryl chlorides. wikipedia.org While direct examples for 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine are not prevalent, the Buchwald-Hartwig amination has been successfully applied to a wide variety of chloro- and bromo(hetero)arenes using mild bases like triethylamine (B128534) in the presence of water. jst.go.jp For instance, 3-iodopyridine (B74083) can be successfully aminated using this methodology. thermofisher.com

Table 2: Examples of Cross-Coupling Reactions on Related Chloro-Pyridine Systems This table presents data from analogous compounds to illustrate the principles of the described reaction, as direct experimental data for 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is not readily available in the cited literature.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3,5-Dichloroisothiazole-4-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Chloro-5-phenylisothiazole-4-carbonitrile | High | googleapis.com |

| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) / K₂CO₃ | 3,5-Dichloro-2-phenylpyridine | High | researchgate.net |

| Buchwald-Hartwig | 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ / K₃PO₄ | 4-Bromo-N-(p-tolyl)aniline | 78% | thermofisher.com |

| Buchwald-Hartwig | 3-Iodopyridine | Aniline | Ni(acac)₂ / K₃PO₄ | N-Phenylpyridin-3-amine | 86% | thermofisher.com |

Reactivity at the Pyridine Nitrogen Centers (e.g., N-Oxidation, Quaternization)

The nitrogen atoms in the two pyridine rings of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine are basic and nucleophilic, making them susceptible to reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or other strong oxidants like dimethyldioxirane (B1199080) (DMDO). organic-chemistry.org The resulting N-oxide has altered electronic properties compared to the parent pyridine. The N-O bond introduces a dipole, and the oxygen atom can act as a nucleophile or a directing group in further reactions. organic-chemistry.org For example, studies on 2,2'-bipyridyl have detailed its oxidation to the corresponding N,N'-dioxide. google.com The oxidation of polypyridyl complexes has also been studied, indicating the accessibility of this transformation for molecules containing multiple pyridine rings. youtube.combaranlab.org

Quaternization: As tertiary amines, the pyridine nitrogens readily react with alkyl halides to form quaternary pyridinium (B92312) salts. wikipedia.org This reaction involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide. Quaternization introduces a permanent positive charge on the nitrogen atom, which significantly alters the electronic properties and solubility of the molecule. The synthesis of bis-quaternary ammonium (B1175870) compounds from phenyl-bridged pyridines has been reported, demonstrating that both pyridine rings in similar structures can be alkylated. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl and Pyridyl Rings

Both the central phenyl ring and the two pyridyl rings can potentially undergo aromatic substitution reactions, though their reactivity differs significantly.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Reactions, when they do occur, typically require harsh conditions and proceed at the 3- and 5-positions relative to the nitrogen. wikipedia.org The central phenyl ring is substituted with two electron-withdrawing pyridine groups and a deactivating chloro group, making it highly electron-deficient and thus very unreactive towards electrophiles.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine rings makes them more susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions. wikipedia.org Direct substitution on an unsubstituted pyridine ring requires a very strong nucleophile and results in the displacement of a hydride ion, as seen in the Chichibabin reaction. wikipedia.org

Studies on Directed Metalation and Lithiation Reactions for Further Derivatization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbldpharm.com This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. bldpharm.com The resulting lithiated intermediate can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. wikipedia.org

In 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, the pyridine nitrogen atoms themselves can act as directing groups. google.comnih.gov However, the most acidic protons are typically those adjacent to the directing group. For the pyridine rings in the target molecule, lithiation would be expected to occur at the positions ortho to the nitrogen atoms. The presence of the chloro group and the other pyridine ring will also influence the site of metalation on the central phenyl ring. For pyridine itself, lithiation often requires the use of hindered bases like lithium diisopropylamide (LDA) to prevent nucleophilic addition to the C=N bond. google.com In substituted pyridines, DMGs can effectively direct lithiation to specific positions. google.compatsnap.com For example, a chloro group can direct lithiation to the adjacent position. patsnap.com

Table 3: Directing Effects in Lithiation of Pyridine Derivatives This table presents data from analogous compounds to illustrate the principles of directed metalation, as direct experimental data for 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is not readily available in the cited literature.

| Substrate | Directing Group(s) | Base | Site of Lithiation | Citation |

|---|---|---|---|---|

| 2-Substituted Pyridine | DMG at C2 | R-Li | C3 | google.comnih.gov |

| 3-Substituted Pyridine | DMG at C3 | R-Li | C4 | uwindsor.ca |

| 4-Substituted Pyridine | DMG at C4 | R-Li | C3 | uwindsor.ca |

| 3-Chloropyridine | Chloro | LDA | C4 | patsnap.com |

Exploration of Rearrangement Reactions and Tautomeric Equilibria

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. byjus.commasterorganicchemistry.com Such reactions can be initiated by various factors, including heat, light, or catalysts. In the context of polypyridyl aromatic systems, rearrangements can be complex. For example, the reaction of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine with benzyne (B1209423) leads to an unexpected rearrangement cascade, breaking five bonds and forming three new ones. patsnap.com While specific studies on the rearrangement of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine are not documented, the possibility of skeletal rearrangements under certain conditions, particularly at high temperatures or under photochemical or catalytic influence, cannot be ruled out. researchgate.net

Tautomeric Equilibria: Tautomers are isomers of a compound which differ only in the position of protons and electrons. The concept is not directly applicable to 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine in its ground state as it does not possess readily tautomerizable functional groups like hydroxyl or amino groups directly on the pyridine rings. However, if the molecule were to be functionalized, for example by introducing a hydroxyl group onto one of the pyridine rings, then keto-enol or pyridone-hydroxypyridine tautomerism could become a relevant consideration.

Theoretical and Computational Investigations of 3 3 Chloro 5 Pyridin 4 Ylphenyl Pyridine

Quantum Chemical Calculations for Electronic Structure Analysis (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) and ab initio (from the beginning) calculations are powerful tools for this purpose. acs.orgpleiades.online DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular properties. researchgate.net Ab initio methods, such as Hartree-Fock, provide a foundational, albeit less correlated, view of the electronic structure. pleiades.online For a molecule like 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, these calculations reveal how the constituent pyridine (B92270) rings, the central phenyl group, and the chloro-substituent collectively influence its electronic architecture. acs.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com In 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, the HOMO is expected to be distributed across the π-conjugated system of the pyridine and phenyl rings.

LUMO : The LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character. youtube.com The presence of the electronegative nitrogen atoms and the chloro substituent would likely lower the LUMO energy, making the molecule a better electron acceptor. libretexts.org

Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required for electronic excitation. nih.gov The introduction of substituents can tune this gap; for instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects typically narrowing the gap. rsc.org

Computational studies on related pyridine derivatives show that the distribution of these frontier orbitals is spread across the π-electron system of the rings. researchgate.net For 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, one would anticipate the HOMO to be concentrated on the electron-rich aromatic rings, while the LUMO would likely show significant density on the pyridine rings, particularly near the nitrogen atoms.

Table 1: Illustrative Frontier Orbital Data for a Substituted Bipyridine System

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO |

Note: This table provides example values to illustrate how frontier orbital data is presented. Actual calculated values for 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine would require a specific computational study.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme. nih.gov

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and are the most likely sites for electrophilic attack. nih.gov

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. nih.gov

Green Regions : Correspond to areas of neutral potential. researchgate.net

For 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, an MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of the two pyridine rings, due to their lone pairs of electrons. libretexts.orguni-muenchen.de These sites would be the primary targets for protonation or interaction with Lewis acids. The chloro-substituent, being electronegative, would also contribute to the local electronic landscape. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. bhu.ac.in Analyzing the MEP provides crucial insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. khanacademy.org For 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, significant conformational freedom exists due to the rotation around the C-C single bonds connecting the central phenyl ring to the two pyridine rings.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. iupac.orgyoutube.com By mapping the PES, chemists can identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.gov For this molecule, a key aspect of the PES would be the dihedral angles between the planes of the aromatic rings. Steric hindrance between hydrogen atoms on adjacent rings will influence the preferred rotational angles, likely resulting in a non-planar (twisted) lowest-energy conformation. Computational methods can systematically rotate these bonds and calculate the energy at each step to build a detailed PES, revealing the landscape of conformational possibilities and their relative stabilities.

Reaction Mechanism Studies through Computational Modeling (e.g., Transition State Theory)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. acs.org By applying methods based on Transition State Theory, researchers can map the entire reaction pathway from reactants to products, identifying intermediates and, most importantly, the transition state structures that represent the energy maxima along the reaction coordinate.

A likely synthesis route for 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is through a series of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov For example, a double Suzuki coupling could be envisioned. A computational study of such a reaction would involve:

Optimizing the geometries of the reactants, catalyst, intermediates, and products.

Locating the transition state structure for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination).

Calculating the activation energies (energy barriers) for each step.

These calculations would reveal the rate-determining step of the reaction and provide a detailed, atomistic understanding of how the bonds are formed and broken. acs.org This knowledge is invaluable for optimizing reaction conditions to improve yield and selectivity.

Molecular Dynamics Simulations for Understanding Dynamic Behavior (if applicable, in non-biological contexts)

While often used in biological contexts, Molecular Dynamics (MD) simulations are also highly applicable to understanding the dynamic behavior of molecules in non-biological settings, such as in solution or as part of a material. nih.govresearchgate.netucl.ac.uk An MD simulation models the movement of atoms and molecules over time by solving Newton's equations of motion. ucl.ac.uk

For 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, MD simulations could be used to study:

Solvation Structure : How solvent molecules (e.g., water, ethanol) arrange themselves around the solute molecule and the specific interactions, like hydrogen bonding to the pyridine nitrogens. researchgate.net

Conformational Dynamics : How the molecule explores its conformational space in solution at a given temperature, including the rates of rotation around the C-C bonds.

Material Properties : If the molecule is a component of a larger system, like a polymer or a liquid crystal, MD can help predict bulk properties such as viscosity, diffusion coefficients, and structural organization. acs.org

These simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of molecules in a condensed phase. researchgate.net

Computational Insights into Non-Covalent Interactions and Supramolecular Assembly Potential

Computational chemistry offers a robust platform for dissecting the intricate web of non-covalent interactions that dictate the three-dimensional arrangement of molecules in the solid state. For 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, a molecule rich in potential interaction sites, a combination of Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis would be instrumental in characterizing its supramolecular potential. Although direct computational data for this specific molecule is scarce, analysis of closely related structures, such as (Z)-3-(4-halophenyl)-2-(pyridin-yl)acrylonitriles, provides a detailed blueprint of the expected interactions.

Predicted Non-Covalent Interactions:

The structure of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is notable for the absence of strong classical hydrogen bond donors. Consequently, its crystal packing would be dominated by a combination of weaker, yet collectively significant, non-covalent forces:

Halogen Bonding: The chlorine atom on the central phenyl ring is a prime candidate for forming halogen bonds (C–Cl···N or C–Cl···π), acting as an electrophilic region (a σ-hole) that can interact favorably with nucleophilic sites like the nitrogen atom of a pyridine ring from a neighboring molecule.

π-Stacking Interactions: The molecule contains three aromatic rings (one phenyl and two pyridyl), creating significant potential for various π-π stacking arrangements. These can include parallel, anti-parallel, and slipped-parallel configurations, which are often the most stabilizing dimeric motifs in such systems. Research on related compounds indicates that hetero anti-parallel π-π interactions can have stabilization energies as high as -10.6 kcal/mol.

Other Interactions: C–H···π interactions, where an aromatic C-H bond points towards the face of a π-system, and C···Cl contacts would also contribute to the lattice energy.

Computational Analysis and Quantification:

A thorough computational investigation would typically employ the following techniques to quantify these interactions and predict the resulting supramolecular assemblies:

Hirshfeld Surface Analysis: This technique is invaluable for visualizing and quantifying intermolecular contacts in a crystal lattice. By mapping properties onto the surface, one can identify the key interaction zones. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of contacts, breaking down the crystal packing into contributions from H···H, C···H, N···H, and Cl···H contacts, among others.

PIXEL Energy Analysis: This method calculates the lattice energy by partitioning it into coulombic, polarization, dispersion, and repulsion components for each molecular pair. This allows for the quantitative assessment of the stabilization energy contributed by different motifs (e.g., dimers formed by π-stacking or hydrogen bonding). For example, in analogous structures, π-stacking interactions are often found to be highly dispersive in nature, contributing significantly to stabilization.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can confirm the presence of interactions by identifying bond paths and bond critical points between atoms of neighboring molecules, providing a rigorous quantum mechanical description of the bonding character.

Potential Supramolecular Assembly:

Based on these predicted interactions, 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is expected to form complex supramolecular architectures. The interplay between the directional C–H···N and C–Cl···N interactions and the broader π-π stacking forces would likely lead to the formation of 1D chains or 2D sheets. The specific arrangement, or polymorphism, would be highly dependent on the subtle balance of these competing interactions. For instance, strong π-stacking could lead to columnar structures, which are then interlinked into a 3D network by weaker hydrogen and halogen bonds. The meta-substitution pattern on the central ring could lead to herringbone-type arrangements, as observed in other meta-substituted pyridyl compounds.

Table of Predicted Interaction Energies Based on Analogous Systems

The following table summarizes typical interaction energies for the types of non-covalent bonds expected to be found in the crystal structure of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, based on computational studies of similar molecules.

| Interaction Type | Interacting Groups | Typical Stabilization Energy (kcal/mol) | Primary Nature of Force |

| π–π Stacking | Pyridine Ring ↔ Phenyl Ring | -9.0 to -10.6 | Dispersion/Electrostatic |

| C–H···N Hydrogen Bond | Aromatic C-H ↔ Pyridine N | -5.0 to -6.0 | Electrostatic/Dispersion |

| C–H···Cl Hydrogen Bond | Aromatic C-H ↔ Chlorine | -1.5 to -3.0 | Electrostatic/Dispersion |

| Halogen Bond | C-Cl ↔ Pyridine N | -2.0 to -4.0 | Electrostatic/Dispersion |

Advanced Applications and Future Research Avenues for 3 3 Chloro 5 Pyridin 4 Ylphenyl Pyridine

Exploration as a Ligand in Organometallic and Coordination Chemistry

The two pyridine (B92270) rings in 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine make it an excellent candidate for use as a ligand in the formation of metal complexes. Pyridine and its derivatives are widely used in organometallic chemistry because they are inexpensive, readily available, and possess favorable electronic properties, acting as both sigma donors and pi acceptors which allows them to bind effectively to metal centers. uef.fi

The design of metal complexes using 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine as a ligand is guided by fundamental principles of coordination chemistry. The nitrogen atoms in the two pyridine rings possess lone pairs of electrons that can form strong coordinative bonds with a metal center. uef.fi This compound can act as a bidentate ligand, chelating to a single metal ion through both nitrogen atoms, or as a bridging ligand, linking two or more metal centers to form polynuclear structures or coordination polymers.

The geometry of the resulting complex is influenced by the coordination preferences of the metal ion and the steric hindrance imposed by the ligand's structure. For instance, transition metals like nickel(II) can form complexes with various geometries, including octahedral and square planar, depending on the ligands involved. jscimedcentral.com The presence of the chloro-substituent on the central phenyl ring can also influence the electronic properties and stability of the final complex.

Table 1: Key Structural Features for Ligand Design

| Feature | Description | Implication for Complexation |

|---|---|---|

| Two Pyridine Rings | Contains two nitrogen atoms with available lone pairs. | Can function as a bidentate or bridging ligand. |

| Aromatic System | Extended π-system across the three rings. | Allows for π-backbonding, stabilizing complexes with electron-rich metals. uef.fi |

| Steric Profile | Relatively rigid and planar structure. | Influences the geometry and accessibility of the metal coordination sphere. |

| Chloro Substituent | Electron-withdrawing group on the phenyl ring. | Modifies the electron density on the pyridine rings, affecting ligand-metal bond strength. |

While specific syntheses involving this exact ligand are not extensively documented, general methods for creating pyridine-based metal complexes are well-established and applicable. A common approach involves the direct reaction of the ligand with a metal salt (e.g., metal halides like CuX or nitrates like AgNO₃) in a suitable solvent, such as acetonitrile (B52724) or ethanol (B145695). jscimedcentral.comrsc.org The reaction mixture is often heated or refluxed to facilitate the formation of the complex, which may then precipitate from the solution or be isolated after crystallization. jscimedcentral.comrsc.org

For example, the synthesis of mononuclear copper(I) halide complexes with a similar 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand was achieved by reacting the ligand with the copper halide and other co-ligands in a specific molar ratio in acetonitrile. rsc.org Similarly, silver(I) complexes with pyridine have been synthesized by dissolving silver nitrate (B79036) in ethanol and adding it to a warm ethanolic solution of the ligand, followed by refluxing. jscimedcentral.com These established procedures provide a clear roadmap for the synthesis of novel metal complexes based on 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine.

Investigation in Materials Science Research

The conjugated π-system of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine makes it a promising building block for new materials. Its structure is analogous to other organic molecules used in organic electronics, and chemical suppliers categorize the compound under materials for Organic Light-Emitting Diodes (OLEDs). bldpharm.com

Research into related pyridine-containing metal complexes has demonstrated their potential in light-emitting applications. For instance, copper(I) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand exhibit bright green emission and have been used to create high-performance green-emitting OLEDs. rsc.org Other research has focused on emitters with a pyridine-3,5-dicarbonitrile (B74902) core that display thermally activated delayed fluorescence (TADF), a crucial property for highly efficient OLEDs. researchgate.net These findings suggest that metal complexes of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine could be investigated for similar photoluminescent properties, potentially serving as components in organic semiconductors or as emitters in OLED devices. The rigid structure would contribute to good thermal stability, a desirable feature for vacuum-deposited materials. researchgate.net

Development of Analogues and Derivatives with Modified Structural Features

The modification of the core 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine structure is a key avenue for future research, allowing for the fine-tuning of its chemical and physical properties. The development of analogues and derivatives can be approached by making systematic changes to different parts of the molecule.

Strategies for derivatization include:

Modification of the Phenyl Ring: The chlorine atom can be replaced with other halogens (Br, F) or with various functional groups (e.g., trifluoromethyl, cyano, or alkoxy groups) to alter the electronic properties. agropages.com

Substitution on the Pyridine Rings: Adding substituents to one or both pyridine rings can modulate their basicity, steric bulk, and coordination behavior.

Alteration of the Core Structure: The central phenyl ring could be replaced with other aromatic or heterocyclic systems to create entirely new ligand scaffolds. Research on pyrazolo[3,4-b]pyridines, for instance, shows how bicyclic systems can be constructed and modified. mdpi.com

The synthesis of such derivatives often involves multi-step processes starting from functionalized precursors, such as substituted chloropyridines or boronic acids, via cross-coupling reactions. nih.gov

Table 2: Potential Modifications and Their Purpose

| Modification Site | Example Substituent | Potential Effect |

|---|---|---|

| Central Phenyl Ring | -F, -Br, -CF₃ | Tune electronic properties (electron-withdrawing/donating nature). agropages.com |

| Pyridine Rings | -CH₃, -NH₂ | Modify ligand basicity and steric hindrance. |

Future Directions in Synthetic Methodology Development

Advancements in synthetic organic chemistry offer new, more efficient routes to produce 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine and its derivatives. Future research could focus on moving beyond traditional multi-step syntheses towards more innovative and sustainable methods.

Promising future directions include:

Multi-Component Reactions (MCRs): Strategies like the Ugi-Zhu reaction allow for the rapid assembly of complex heterocyclic structures from simple starting materials in a single step, offering high atom economy. mdpi.com

Cascade Reactions: These processes involve a series of intramolecular reactions that can quickly build molecular complexity from a linear precursor, as seen in the synthesis of pyrrolo[3,4-b]pyridin-5-ones. mdpi.com

Pyridyne Chemistry: The use of highly reactive intermediates like 3,4-pyridynes enables novel regioselective difunctionalization of the pyridine ring, providing access to highly decorated pyridine structures that are difficult to obtain through other methods. nih.gov

Flow Chemistry: Adapting synthetic methods to continuous flow setups can improve reaction control, scalability, and safety, as has been demonstrated for the synthesis of substituted pyridines. nih.gov

These advanced methodologies could accelerate the discovery of new derivatives and facilitate the production of these compounds on a larger scale for materials science applications.

Prospective Theoretical and Computational Studies on Complex Interactions

Theoretical and computational chemistry provides powerful tools to predict and understand the behavior of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine and its metal complexes before their synthesis. Density Functional Theory (DFT) is a widely used method to model the geometric and electronic properties of such molecules. uef.finih.gov

Future computational studies would likely focus on:

Geometry Optimization: Predicting the stable three-dimensional structures of metal complexes. uef.fi

Electronic Structure Analysis: Calculating the energies and distributions of frontier molecular orbitals (HOMO and LUMO) to understand reactivity and predict photophysical properties like absorption and emission wavelengths. nih.govresearchgate.net

Charge Distribution: Using methods like Natural Population Analysis (NPA) to calculate partial charges on atoms, revealing insights into electrostatic interactions and the nature of metal-ligand bonding. nih.gov

Reaction Mechanisms: Modeling the pathways and transition states of synthetic reactions to optimize conditions and predict outcomes.

Such in silico studies are invaluable for rationally designing new ligands and complexes with targeted properties for applications in catalysis or as advanced materials. nih.govresearchgate.net

Q & A

Basic: What synthetic routes are recommended for preparing 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to link pyridine and aryl moieties. Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ nanoparticles under reflux conditions in ethanol (78% yield) are more efficient than conventional thermal approaches . Key variables include:

- Catalyst loading : 5–10 mol% to balance cost and reactivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance halogen displacement in intermediates.

- Temperature : 80–100°C optimizes reaction kinetics without degrading sensitive substituents.

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

A multi-technique approach is critical:

- ¹H NMR (400 MHz, DMSO-d₆) : Identifies aromatic proton environments (δ 7.58–8.77 ppm for pyridine/phenyl groups) .

- IR spectroscopy : Detects C=N (1574 cm⁻¹) and C=O (1665 cm⁻¹) stretches in intermediates .

- Mass spectrometry (EI) : Confirms molecular ion peaks (e.g., m/z 278.28 for related derivatives) and fragmentation patterns .

- X-ray crystallography : Resolves regiochemistry of chloro and pyridyl substituents in crystalline forms .

Advanced: How can cross-coupling reactions involving halogenated pyridine intermediates be optimized to minimize byproducts?

Methodological Answer:

Byproduct suppression strategies include:

- Precatalyst screening : Pd(PPh₃)₄ or Ni(dppp)Cl₂ for selective C–Cl bond activation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and thermal decomposition .

- Protecting groups : Use trimethylsilyl (TMS) groups to block reactive sites during functionalization .

- Purification : Gradient silica gel chromatography with hexane/EtOAc (4:1) separates regioisomers .

Advanced: What strategies resolve discrepancies in reported biological activity data for chloro-substituted pyridine derivatives?

Methodological Answer:

Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) require:

- Orthogonal assays : Validate target binding via SPR (surface plasmon resonance) and enzymatic inhibition tests .

- Solubility controls : Use DMSO concentrations <1% to avoid false negatives in cell-based assays .

- Substituent mapping : Compare analogues (e.g., trifluoromethyl vs. methoxy groups) to isolate electronic effects .

- Meta-analysis : Aggregate data from structurally similar compounds (e.g., 3-(5-Bromo-2-fluorophenyl)pyridine) to identify trends .

Advanced: What computational approaches predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking simulations (AutoDock Vina) : Model binding to kinase ATP pockets (e.g., EGFR) using PyMOL for visualization .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Correlate Cl/CF₃ substituent positions with IC₅₀ values in cytotoxicity datasets .

- DFT calculations (Gaussian 16) : Predict electrophilic/nucleophilic sites for reactivity-guided derivatization .

Basic: What are key considerations for designing SAR studies on chloro- and aryl-substituted pyridines?

Methodological Answer:

- Core modifications : Compare pyridine vs. pyrazole scaffolds for steric/electronic effects .

- Substituent libraries : Synthesize derivatives with halogens (Cl, Br), electron-withdrawing groups (CF₃), and heterocycles (imidazole) .

- Biological endpoints : Prioritize assays aligned with structural motifs (e.g., kinase inhibition for ATP-binding pyridines) .

- Control compounds : Include unsubstituted pyridine and known inhibitors (e.g., gefitinib) to benchmark activity .

Advanced: How do solvent polarity and catalysts affect regioselectivity in nucleophilic substitutions?

Methodological Answer:

- Polar solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, favoring substitution at para-positions .

- Bimetallic catalysts (Fe/In oxides) : Enhance selectivity for meta-chlorine displacement over ortho-sites .

- Base selection : K₂CO₃ promotes deprotonation of nucleophiles (e.g., amines) without side reactions .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., mono-substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.